An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Pyridin-3-yl)aniline
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Pyridin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(pyridin-3-yl)aniline, a valuable building block in medicinal chemistry and materials science. This document details established synthetic protocols, thorough characterization data, and logical workflows to aid in its preparation and analysis.
Introduction
2-(Pyridin-3-yl)aniline is a biaryl amine featuring a pyridine ring linked to an aniline moiety at the 2-position. This structural motif is of significant interest in drug discovery and materials science due to the unique electronic properties arising from the combination of the electron-rich aniline ring and the electron-deficient pyridine ring. The presence of the amino group and the pyridine nitrogen provides multiple sites for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and novel organic materials.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(pyridin-3-yl)aniline is presented in the table below. While some experimental values are available, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | PubChem[1] |
| Molecular Weight | 170.21 g/mol | PubChem[1] |
| CAS Number | 177202-83-4 | PubChem[1] |
| Appearance | White powder | - |
| Boiling Point | 329.8 °C at 760 mmHg (Predicted) | Henan Newblue Chemical Co., Ltd. |
| Density | 1.133 ± 0.06 g/cm³ (Predicted) | Hoffman Fine Chemicals[2] |
| Melting Point | Not Available | Hoffman Fine Chemicals[2] |
| Solubility | Not Available | Hoffman Fine Chemicals[2] |
Synthesis of 2-(Pyridin-3-yl)aniline
The synthesis of 2-(pyridin-3-yl)aniline is most commonly achieved through palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Both methods offer reliable routes to the target compound from readily available starting materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[3] For the synthesis of 2-(pyridin-3-yl)aniline, this involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. Two primary disconnection approaches are feasible, as illustrated below.
Experimental Protocol (Adapted from a similar synthesis):
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of heteroaryl halides with arylboronic acids.
Materials:
-
2-Bromoaniline (or 3-Bromopyridine)
-
Pyridine-3-boronic acid (or 2-Aminophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromoaniline (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(pyridin-3-yl)aniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5] In this case, it involves the palladium-catalyzed coupling of 3-bromopyridine with aniline or 2-bromoaniline with pyridine-3-amine. The former is generally preferred due to the higher reactivity of aryl bromides in this reaction.
Experimental Protocol (General Procedure):
This protocol is a general procedure for the Buchwald-Hartwig amination.
Materials:
-
3-Bromopyridine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 eq), Xantphos (0.02-0.10 eq), and sodium tert-butoxide (1.4 eq).
-
Add 3-bromopyridine (1.0 eq) and aniline (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Characterization of 2-(Pyridin-3-yl)aniline
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(pyridin-3-yl)aniline. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The expected chemical shifts are summarized below.
| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | ~8.77 | d | ~4.0 | Pyridyl H |
| Aromatic | ~8.08 | d | ~7.5 | Pyridyl H |
| Aromatic | ~7.38-7.26 | m | - | Phenyl/Pyridyl H |
| Aromatic | ~7.17 | d | ~7.5 | Phenyl H |
| Aromatic | ~6.95 | d | ~8.0 | Phenyl H |
| Amine | ~4.99 | br s | - | -NH₂ |
| ¹³C NMR | δ (ppm) | Assignment |
| Aromatic | ~147.5 | Pyridyl C |
| Aromatic | ~144.0 | Phenyl C-NH₂ |
| Aromatic | ~138.5 | Pyridyl C |
| Aromatic | ~136.1 | Pyridyl CH |
| Aromatic | ~128.9 | Phenyl CH |
| Aromatic | ~127.5 | Phenyl CH |
| Aromatic | ~121.4 | Pyridyl CH |
| Aromatic | ~116.1 | Phenyl CH |
| Aromatic | ~110.1 | Phenyl C-C |
Note: NMR data is based on similar compounds and may vary slightly depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorption bands are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100-3000 | Medium to Weak | C-H stretching (aromatic) |
| 1620-1580 | Strong | C=C stretching (aromatic rings) and N-H bending (scissoring) |
| 1500-1400 | Medium to Strong | C=C stretching (aromatic rings) |
| ~1320 | Medium | C-N stretching |
| 900-690 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺): m/z = 170.08
-
Expected [M+H]⁺: m/z = 171.09
Fragmentation Pattern: The fragmentation is expected to involve the cleavage of the C-C bond between the two aromatic rings, as well as fragmentation of the individual rings. Common fragments may include the loss of HCN from the pyridine ring and the loss of the amino group from the aniline ring.
Conclusion
This technical guide provides essential information for the synthesis and characterization of 2-(pyridin-3-yl)aniline. The detailed protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer reliable methods for its preparation. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. This information is intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate.
References
- 1. 2-Pyridin-3-ylaniline | C11H10N2 | CID 459519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
